molecular formula C23H26N4O7S3 B2922520 (Z)-methyl 2-(2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-07-1

(Z)-methyl 2-(2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2922520
CAS No.: 865199-07-1
M. Wt: 566.66
InChI Key: XNGKOOBZXZHYNC-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-methyl 2-(2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate" is a structurally complex molecule featuring a benzothiazole core substituted with sulfamoyl and imino-linked benzoyl groups. The Z-configuration of the imino bond and the presence of a 4-methylpiperidin-1-yl sulfonyl moiety contribute to its unique stereoelectronic properties. This compound is hypothesized to exhibit biological activity due to its structural resemblance to sulfonamide-based pharmaceuticals and agrochemicals, which often target enzymes or receptors via sulfonamide-protein interactions .

Key structural elements include:

  • Benzothiazole ring: A heterocyclic scaffold known for its role in medicinal chemistry (e.g., antitumor, antimicrobial agents).
  • Sulfamoyl group (-SO₂NH₂): A functional group common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
  • 4-Methylpiperidin-1-yl sulfonyl substituent: Enhances lipophilicity and membrane permeability.
  • Methyl acetate side chain: Modulates solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S3/c1-15-9-11-26(12-10-15)37(32,33)17-5-3-16(4-6-17)22(29)25-23-27(14-21(28)34-2)19-8-7-18(36(24,30)31)13-20(19)35-23/h3-8,13,15H,9-12,14H2,1-2H3,(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGKOOBZXZHYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of a sulfonamide group and a piperidine derivative contributes to its pharmacological profile. The structural formula can be summarized as follows:

C18H22N4O4S2\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}_{2}

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Bcl-2 Protein : Studies indicate that compounds with similar structures exhibit significant inhibition of Bcl-2, a protein involved in regulating apoptosis. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Anticonvulsant Activity : Research has shown that thiazole derivatives can possess anticonvulsant properties, which may be relevant for neurological disorders . The specific mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways.
  • Antimicrobial Properties : Compounds containing benzothiazole and thiazole moieties have demonstrated antibacterial and antifungal activities. These effects are likely due to the ability of these compounds to disrupt microbial cell membranes or inhibit key metabolic pathways .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Assay Type Target IC50 Value Comments
CytotoxicityCancer Cell Lines< 10 µMSignificant activity against A549 cells .
Antibacterial ActivityS. aureus, E. coli15 µg/mLEffective against multiple strains .
Anticonvulsant ActivityPicrotoxin ModelED50 = 18.4 mg/kgComparable efficacy to standard drugs .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Anticancer Studies : In vitro studies on derivatives similar to this compound showed promising results against various cancer cell lines, with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : Compounds with thiazole structures were tested in models of epilepsy, showing significant anticonvulsant effects which suggest potential for treating seizure disorders .
  • Antimicrobial Efficacy : A series of benzothiazole derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, revealing that modifications in the sulfonamide group enhanced activity against resistant strains .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with sulfonamide-containing pharmaceuticals and agrochemicals. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Primary Application
Target Compound (Z-isomer) Benzo[d]thiazole 6-Sulfamoyl, 4-methylpiperidin-1-yl sulfonyl ~550 (estimated) Hypothesized enzyme inhibition
Metsulfuron methyl ester Triazine-benzoate Methoxy, methyl-triazine, sulfonyl 381.4 Herbicide (ALS inhibitor)
Triflusulfuron methyl ester Triazine-benzoate Trifluoroethoxy, dimethylamino 492.4 Herbicide (sulfonylurea class)
Ethametsulfuron methyl ester Triazine-benzoate Ethoxy, methylamino 410.4 Herbicide (ALS inhibitor)

Key Observations :

  • Sulfonamide Linkage : All compounds feature sulfonamide or sulfonyl groups critical for binding to acetolactate synthase (ALS) in plants or analogous targets in humans.
  • Heterocyclic Cores: While the target compound uses a benzothiazole core, analogs like metsulfuron rely on triazine-benzoate systems.
  • Substituent Effects : The 4-methylpiperidin-1-yl group in the target compound may improve blood-brain barrier penetration compared to the triazine-based herbicides, which prioritize hydrophilicity for soil mobility .
Pharmacological and Physicochemical Data

Limited experimental data exist for the target compound. However, inferences can be drawn from structurally related molecules:

  • Solubility : Sulfamoyl and piperidinyl groups suggest moderate aqueous solubility (~10–50 µM), comparable to metsulfuron methyl ester (water solubility: 1.4 g/L at 20°C) .
  • Binding Affinity: Molecular docking studies of benzothiazole sulfonamides show nanomolar affinity for carbonic anhydrase IX (Ki = 12–45 nM), a cancer-associated enzyme .
  • Metabolic Stability : Methyl ester groups in analogs like ethametsulfuron are prone to hydrolysis, suggesting the target compound may require prodrug optimization for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.